4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI)
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Overview
Description
4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) is a heterocyclic compound that features a pyrimidine ring fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of hydroxylamine to form the oxime group. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization and subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include those related to metabolic processes or signal transduction, depending on the specific application of the compound.
Comparison with Similar Compounds
- 4,5,6(1H)-Pyrimidinetrione,1-methyldihydro-2-thioxo-,5-oxime
- 4,5,6(1H)-Pyrimidinetrione,1-propyldihydro-2-thioxo-,5-oxime
- 4,5,6(1H)-Pyrimidinetrione,1-butyldihydro-2-thioxo-,5-oxime
Comparison: Compared to its similar compounds, 4,5,6(1H)-Pyrimidinetrione,1-ethyldihydro-2-thioxo-,5-oxime(9CI) is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The presence of the oxime group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7N3O3S |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-ethyl-6-hydroxy-5-nitroso-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C6H7N3O3S/c1-2-9-5(11)3(8-12)4(10)7-6(9)13/h11H,2H2,1H3,(H,7,10,13) |
InChI Key |
RTRRQWIGFVNQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)N=O)O |
Origin of Product |
United States |
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